2-(1H-pyrrol-1-yl)benzonitrile
Overview
Description
2-(1H-pyrrol-1-yl)benzonitrile, also known as 2-(1H-pyrrol-1-yl)-benzene-1-carbonitrile, is an organic compound that is used in a variety of scientific and industrial applications. 2-(1H-pyrrol-1-yl)benzonitrile is a colorless liquid that is soluble in water and has a boiling point of 200°C. It is a highly reactive compound and is used in a variety of synthetic processes.
Scientific Research Applications
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- Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, b-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelobrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
- The structure–activity relationship studies have been discussed along with their therapeutic applications which have been reported during the last decade .
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- “2-(1H-pyrrol-1-yl)benzonitrile” is a specialty product for proteomics research applications .
- Unfortunately, the specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
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Antioxidant and Anti-inflammatory Activities
- Pyrrole derivatives comprise an important class of heterocyclic compounds with a broad range of pharmaceutical applications .
- They are known to exhibit antioxidant and anti-inflammatory activities.
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
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- Some pyrrole derivatives have exhibited good in vitro activity against Mycobacterium tuberculosis, various other species of Candida, viruses, gram-negative and gram-positive bacteria and pathogenic plant fungi .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
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Catalytic Reactions and Polymerization Process
- Pyrroles are well utilized as catalyst for polymerization process .
- They are also used in metallurgical process , transition metal complex catalyst chemistry for uniform polymerization , luminescence chemistry and spectrochemical analysis .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
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Corrosion Inhibitor and Solvent for Resin
- Pyrroles are used as corrosion inhibitors .
- They also serve as solvents for resin .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
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Luminescence Chemistry and Spectrochemical Analysis
- Pyrroles are utilized in luminescence chemistry and spectrochemical analysis .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
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Synthesis of Biologically Important Naturally Occurring Alkaloids
- Some pyrrole compounds are useful intermediates in the synthesis of biologically important naturally occurring alkaloids .
- The specific methods of application or experimental procedures, including any relevant technical details or parameters, were not provided in the source .
- The outcomes of this application are also not specified in the source .
Safety And Hazards
properties
IUPAC Name |
2-pyrrol-1-ylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTJXWVTLAHGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351702 | |
Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrrol-1-yl)benzonitrile | |
CAS RN |
33265-71-3 | |
Record name | 2-(1H-pyrrol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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